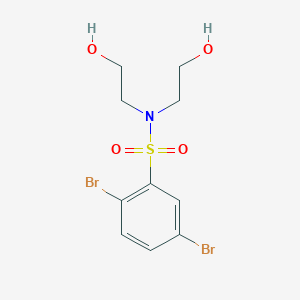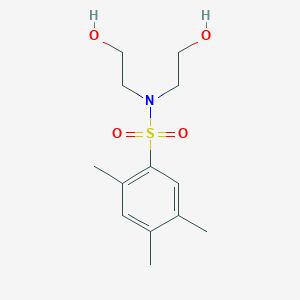![molecular formula C12H15IN2O3S B273179 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine, also known as IPS, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a sulfonamide derivative that has been shown to have potential as an anti-tumor agent.
Mécanisme D'action
The exact mechanism of action of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine is not fully understood. However, it is believed that 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine inhibits the activity of enzymes involved in cell proliferation and survival, such as protein kinases. 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has also been shown to induce oxidative stress in cancer cells, leading to cell death. In addition, 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine is that it has been shown to have potent anti-tumor activity. It has also been shown to have anti-inflammatory effects. However, one limitation of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine is that it has not been extensively studied in vivo, and its toxicity profile is not well understood.
Orientations Futures
There are a number of future directions for research on 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine. One area of research could focus on the development of more potent and selective analogs of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine. Another area of research could focus on the elucidation of the mechanism of action of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine. Finally, research could focus on the in vivo toxicity profile of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine, in order to better understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine involves the reaction of 4-iodobenzenesulfonyl chloride with piperazine in the presence of acetic anhydride. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen. The resulting compound is then acetylated to form 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine.
Applications De Recherche Scientifique
1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has been studied extensively for its potential as an anti-tumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-tumor activity, 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has also been studied for its potential as an anti-inflammatory agent.
Propriétés
Nom du produit |
1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C12H15IN2O3S |
Poids moléculaire |
394.23 g/mol |
Nom IUPAC |
1-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H15IN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3 |
Clé InChI |
VZLWPZZAHCGUJN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
SMILES canonique |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)










